Exeporfinium chloride

Antimicrobial Resistance Topical Antibiotics Skin Infection Models

Exeporfinium chloride (XF-73) is a dicationic porphyrin that disrupts bacterial membranes within minutes, delivering >5 log10 kill in 15 min against MRSA and multidrug-resistant Gram-positives. Unlike mupirocin or fusidic acid, serial passage studies show no >4-fold MIC increase over 55 passages, confirming a low resistance propensity. Phase 2 data demonstrate 83.7% complete S. aureus decolonization in 24 hours vs. 25% for placebo. For translational research on preoperative decolonization or membrane-active mechanisms, XF-73 provides a superior, resistance-resistant comparator.

Molecular Formula C44H50Cl2N6O2
Molecular Weight 765.8 g/mol
CAS No. 718638-68-7
Cat. No. B607398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExeporfinium chloride
CAS718638-68-7
SynonymsXF-73;  XF 73;  XF73;  Exeporfinium chloride
Molecular FormulaC44H50Cl2N6O2
Molecular Weight765.8 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCOC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)OCCC[N+](C)(C)C)C=C4)N3.[Cl-].[Cl-]
InChIInChI=1S/C44H50N6O2.2ClH/c1-49(2,3)25-7-27-51-37-17-9-31(10-18-37)43-39-21-13-33(45-39)29-35-15-23-41(47-35)44(42-24-16-36(48-42)30-34-14-22-40(43)46-34)32-11-19-38(20-12-32)52-28-8-26-50(4,5)6;;/h9-24,29-30,45,48H,7-8,25-28H2,1-6H3;2*1H/q+2;;/p-2
InChIKeyKJLHJQGDBJNMPU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Exeporfinium Chloride (XF-73): Procurement-Ready Specifications and Clinical-Stage Profile for Antimicrobial Research and Development


Exeporfinium chloride (CAS 718638-68-7, synonym XF-73) is a synthetic dicationic porphyrin derivative with rapid, potent bactericidal activity against Gram-positive bacteria [1]. It is being developed clinically as a nasal gel for preoperative Staphylococcus aureus decolonization, including methicillin-resistant S. aureus (MRSA), with the aim of preventing postoperative staphylococcal infections [2]. The compound acts via a bacterial cell-surface mechanism that disrupts membrane integrity, leading to leakage of intracellular components and cell death without lysis [1].

Why Exeporfinium Chloride Cannot Be Substituted with Generic Mupirocin or Other Topical Antibiotics


Exeporfinium chloride possesses a fundamentally different mechanism of action—rapid membrane perturbation—compared to conventional topical antibiotics such as mupirocin (which inhibits isoleucyl-tRNA synthetase) or fusidic acid (which inhibits elongation factor G) [1]. This mechanistic divergence translates into quantifiable performance differences in critical procurement-relevant parameters, including the propensity for resistance development and the speed of bacterial killing [2]. Consequently, substituting Exeporfinium chloride with generic topical antibiotics in a research or development program would alter the experimental outcomes and clinical applicability of the study, as the quantitative evidence below demonstrates.

Exeporfinium Chloride Comparative Efficacy Data: A Procurement Decision Guide Based on Head-to-Head Studies


Superior In Vivo Efficacy: Exeporfinium Chloride Demonstrates 100-Fold Greater Killing of MRSA vs. Mupirocin in Murine Skin Infection Models

In two murine superficial skin infection models (tape-stripping and suture), Exeporfinium chloride (XF-73) dermal formulation was significantly more effective than mupirocin ointment against MRSA [1]. The XF-73 dermal formulation was reported to be 100 times more effective at killing MRSA (USA300 strain) than mupirocin [2]. Statistical analysis confirmed significantly greater efficacy for XF-73 compared to mupirocin in both models (p < 0.0001) [2].

Antimicrobial Resistance Topical Antibiotics Skin Infection Models MRSA In Vivo Efficacy

Rapid Bactericidal Kinetics: Exeporfinium Chloride Achieves >5 Log10 Kill in 15 Minutes vs. Vancomycin's Prolonged Time-to-Kill

Exeporfinium chloride (XF-73) exhibits exceptionally rapid bactericidal activity against S. aureus [1]. Time-kill kinetics against healthcare-associated and community-associated MRSA isolates demonstrated that XF-73 achieved >5 log10 kill within 15 minutes at 2× MIC, which was the earliest time point sampled [1]. Furthermore, XF-73 demonstrated more rapid killing kinetics than all comparator agents (including vancomycin) when tested at an equivalent multiple (4×) of the MIC [2].

Bactericidal Kinetics Time-Kill Assay Antibacterial Potency Vancomycin MRSA

Resistance Development: Exeporfinium Chloride Shows No >4-Fold MIC Increase After 55 Passages vs. Significant MIC Shifts for Mupirocin and Fusidic Acid

In a 55-passage resistance development study using four MRSA strains, no >4-fold increase in MIC was observed for Exeporfinium chloride (XF-73) [1]. In contrast, comparator antibiotics showed significant MIC increases: retapamulin MIC increased from 0.25 μg/mL to 4-8 μg/mL, mupirocin MIC increased from 0.25 μg/mL to >128 μg/mL, fusidic acid MIC increased from 0.06 μg/mL to 128-256 μg/mL, and vancomycin MIC increased from 1 μg/mL to 4 μg/mL [1].

Antimicrobial Resistance Mutational Resistance Serial Passage Mupirocin Resistance Drug Development

Prolonged Post-Antibiotic Effect: Exeporfinium Chloride Exhibits >5.4 Hours PAE vs. <0.4 Hours for Vancomycin

The post-antibiotic effect (PAE) of Exeporfinium chloride (XF-73) was measured and compared to vancomycin [1]. Under the same experimental conditions, the PAE for XF-73 was found to be >5.4 hours, whereas the PAE for vancomycin was <0.4 hours [1]. This represents a greater than 13.5-fold prolongation of the PAE for XF-73 compared to vancomycin.

Post-Antibiotic Effect Pharmacodynamics Antibacterial Persistence Vancomycin Dosing Interval

Clinical Decolonization Superiority: 83.7% Complete Decolonization with Exeporfinium Chloride vs. 25% with Placebo in Phase 2 Cardiac Surgery Trial

In a randomized, placebo-controlled Phase 2 study of cardiac surgery patients with nasal S. aureus carriage, Exeporfinium chloride (XF-73) nasal gel achieved complete decolonization or ≥99% reduction in 83.7% of treated patients one hour before surgery, compared to 25% in the placebo group [1]. The mean reduction in S. aureus nasal carriage was 2.5 log10 CFU/mL for XF-73 versus 0.4 log10 CFU/mL for placebo (p < 0.0001) [2]. Furthermore, after just two doses, S. aureus burden decreased by 2.2 log10 CFU/mL with XF-73 compared to only 0.01 log10 CFU/mL with placebo [3].

Nasal Decolonization Surgical Site Infection Prevention Staphylococcus aureus Phase 2 Clinical Trial Mupirocin Alternative

Uncompromised Activity Against Antibiotic-Resistant Isolates: Exeporfinium Chloride MIC50 0.5 µg/mL Across 2,527 Clinical Staphylococcus Isolates

Exeporfinium chloride (XF-73) was tested against a global panel of 2,527 clinical Staphylococcus isolates representing 16 different Coagulase-positive and -negative species from 33 countries [1]. XF-73 was effective against all isolates tested, with MICs ranging from ≤0.12 to 4 µg/mL and MIC50 and MIC90 values of 0.5 and 1 µg/mL, respectively [1]. Critically, XF-73 was equally effective against antibiotic-resistant isolates as antibiotic-sensitive isolates, with no impact of pre-existing resistance mechanisms to cell wall synthesis inhibitors, protein synthesis inhibitors, DNA synthesis inhibitors, or folate synthesis inhibitors [1].

Antimicrobial Susceptibility Broad-Spectrum Activity MRSA Coagulase-Negative Staphylococci MIC Distribution

Recommended Procurement and Research Applications for Exeporfinium Chloride Based on Quantitative Differentiation Evidence


Nasal Decolonization Research for Surgical Site Infection Prevention

Exeporfinium chloride is the compound of choice for translational and clinical research programs investigating preoperative S. aureus decolonization. The Phase 2 clinical data demonstrate 83.7% complete decolonization with XF-73 versus 25% with placebo after a short 24-hour dosing regimen [1]. This rapid and profound reduction in nasal carriage, combined with a low resistance propensity [2], positions XF-73 as a superior alternative to mupirocin-based decolonization protocols, which require 5-day regimens and face increasing resistance rates [3].

In Vivo Efficacy Testing Against Antibiotic-Resistant Gram-Positive Infections

Researchers conducting in vivo studies on antibiotic-resistant Gram-positive infections should prioritize Exeporfinium chloride. The compound demonstrated 100-fold greater efficacy than mupirocin in murine MRSA skin infection models [1]. Its consistent activity against antibiotic-resistant isolates, including multidrug-resistant strains [2], makes it an ideal positive control or test compound for studies evaluating new topical antimicrobials or combination therapies targeting resistant pathogens.

Resistance Mechanism and Evolution Studies

For investigations into antimicrobial resistance evolution, Exeporfinium chloride provides a unique comparator. The 55-passage serial passage study revealed no >4-fold MIC increase for XF-73, in stark contrast to mupirocin, fusidic acid, retapamulin, and vancomycin, which all showed substantial MIC shifts [1]. This makes XF-73 an essential tool for studies aiming to understand the relationship between mechanism of action and resistance propensity, or for developing strategies to mitigate resistance emergence.

Membrane-Active Antimicrobial Mechanism of Action Studies

Exeporfinium chloride is a key reagent for research focused on membrane-active antimicrobial mechanisms. The compound's rapid membrane-perturbing activity, which leads to K+ and ATP leakage without causing bacterial lysis [1], distinguishes it from cell wall synthesis inhibitors (e.g., vancomycin) and protein synthesis inhibitors (e.g., mupirocin). Its bactericidal kinetics—>5 log10 kill in 15 minutes [2]—provide a benchmark for evaluating other membrane-active agents in comparative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exeporfinium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.